molecular formula C13H16BNO3 B6316228 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile CAS No. 883898-89-3

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile

Cat. No. B6316228
CAS RN: 883898-89-3
M. Wt: 245.08 g/mol
InChI Key: KIKGMLARXZSIQJ-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile (DMDMB) is a boronic acid-based compound that has recently been studied for its potential applications in various scientific and medical fields. DMDMB is a unique compound with a wide range of properties, such as its ability to act as a catalyst for chemical reactions and its ability to interact with proteins, which make it a promising compound for further research.

Scientific Research Applications

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile has been studied for its potential applications in various scientific and medical fields. It has been used in the synthesis of drugs, catalysts, and other compounds, as well as in the study of proteins and enzymes. In addition, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile has been studied for its potential applications in drug delivery, as it has been shown to interact with proteins and other molecules in the body, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile is not yet fully understood. However, it is believed that the boronic acid group of the molecule interacts with proteins and other molecules, allowing it to act as a catalyst for chemical reactions. In addition, the methoxy group of the molecule is believed to be responsible for the compound’s ability to interact with proteins, allowing it to be used in drug delivery applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile are not yet fully understood. However, it has been shown to interact with proteins and other molecules in the body, suggesting that it may have potential applications in drug delivery and other medical fields. In addition, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile has been shown to act as a catalyst for chemical reactions, suggesting that it may have potential applications in the synthesis of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile in lab experiments is its ability to act as a catalyst for chemical reactions. This makes it a useful tool for the synthesis of drugs and other compounds. In addition, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile’s ability to interact with proteins and other molecules makes it a promising compound for further research in drug delivery and other medical fields. However, the compound is not yet fully understood, so there are still some limitations to its use in lab experiments.

Future Directions

There are many potential future directions for research on 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and other medical fields. In addition, further research into its use as a catalyst for chemical reactions could lead to new and improved methods for the synthesis of drugs and other compounds. Finally, further research into its potential applications in the study of proteins and enzymes could lead to new and improved ways to study and manipulate these important molecules.

Synthesis Methods

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile can be synthesized using a two-step process. The first step involves the reaction of a boronic acid with a methyl iodide, producing the intermediate boronic ester. The second step involves the reaction of the boronic ester with a base, such as potassium carbonate, to produce the desired product, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile. The reaction can be carried out in either aqueous or organic solvents. The reaction is usually conducted at room temperature and can be completed in a few hours.

properties

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)11-6-10(7-15)4-5-12(11)16-3/h4-6H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKGMLARXZSIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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